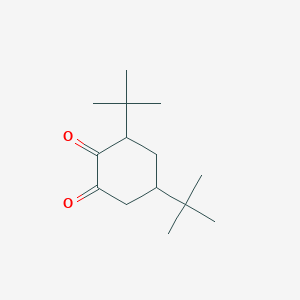

3,5-Di-tert-butylcyclohexane-1,2-dione

Beschreibung

Significance of Vicinal Diones in Contemporary Organic Chemistry

Vicinal diones, also known as alpha-diketones, are a class of organic compounds characterized by two adjacent carbonyl groups. This arrangement imparts a unique reactivity profile, making them highly valuable building blocks in organic synthesis. wikipedia.org They serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds, such as quinoxalines, through condensation reactions with binucleophiles. wikipedia.org Furthermore, vicinal diones are pivotal in the synthesis of biologically active molecules and natural products. wikipedia.org The reactivity of the dicarbonyl unit allows for a variety of chemical transformations, including rearrangements and additions, expanding their utility in creating complex molecular architectures. The study of vicinal diones continues to be an active area of research, with ongoing efforts to develop new synthetic methodologies and applications. researchgate.netnih.gov

Steric and Electronic Modulations by tert-Butyl Substituents in Cyclohexane (B81311) Systems

The inclusion of tert-butyl groups on a cyclohexane ring has profound stereochemical consequences. Due to its significant steric bulk, a tert-butyl group strongly prefers to occupy an equatorial position on the cyclohexane chair conformation to minimize energetically unfavorable 1,3-diaxial interactions. lookchem.comvedantu.com This preference is so pronounced that it effectively "locks" the conformation of the ring, providing a rigid scaffold. This conformational rigidity is a powerful tool in stereoselective synthesis, allowing for predictable control over the spatial arrangement of other substituents and influencing the outcome of chemical reactions. The electronic effects of alkyl groups like tert-butyl are primarily inductive, donating electron density to the ring, which can subtly influence the reactivity of nearby functional groups.

Historical Development and Current Research Trajectories of Substituted Cyclohexanediones

The synthesis and application of substituted cyclohexanediones have a rich history in organic chemistry. Early research focused on their utility as versatile intermediates for constructing more complex carbocyclic and heterocyclic systems. google.comgoogle.com A significant modern application of cyclohexanedione derivatives is in the development of herbicides. google.comgoogle.com Specifically, certain substituted 1,3-cyclohexanediones are known to be potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plant metabolism. wikipedia.org The discovery of this biological activity has spurred extensive research into the synthesis and structure-activity relationships of novel cyclohexanedione derivatives. Current research continues to explore their potential in medicinal chemistry and as precursors for advanced materials, driven by the development of novel synthetic methods that are more efficient and environmentally benign. acs.org

Physicochemical Properties of 3,5-Di-tert-butylcyclohexane-1,2-dione

While detailed experimental research on this compound is limited in publicly available literature, its basic physicochemical properties can be compiled from chemical supplier data.

| Property | Value | Source |

| CAS Number | 329328-77-0 | chemicalbook.com |

| Molecular Formula | C14H24O2 | chemicalbook.com |

| Molecular Weight | 224.34 g/mol | google.com |

| IUPAC Name | This compound | chemicalbook.com |

| Purity | 97% | chemicalbook.com |

| SMILES | CC(C)(C)C1CC(=O)C(=O)C(C(C)(C)C)C1 | chemicalbook.com |

Plausible Synthetic Approaches and Spectroscopic Expectations

Given the lack of specific documented syntheses for this compound, plausible routes can be inferred from established chemical transformations. One of the most common methods for the preparation of 1,2-dicarbonyl compounds is the oxidation of an α-methylene group adjacent to a carbonyl. chemicalbook.com Therefore, a likely precursor would be 3,5-di-tert-butylcyclohexanone. The oxidation of this ketone, for instance with selenium dioxide (a Riley oxidation), would be expected to yield the desired 1,2-dione. chemicalbook.com

The expected spectroscopic data for this compound can be predicted based on its structure.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons would appear as singlets in the upfield region. The protons on the cyclohexane ring would exhibit complex splitting patterns due to their fixed conformations. |

| ¹³C NMR | Two distinct signals for the carbonyl carbons would be expected in the downfield region (typically >190 ppm). Resonances for the tert-butyl carbons and the cyclohexane ring carbons would also be present. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching of the dicarbonyl group would be a prominent feature, likely in the range of 1700-1730 cm⁻¹. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns, such as the loss of a tert-butyl group. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H24O2 |

|---|---|

Molekulargewicht |

224.34 g/mol |

IUPAC-Name |

3,5-ditert-butylcyclohexane-1,2-dione |

InChI |

InChI=1S/C14H24O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h9-10H,7-8H2,1-6H3 |

InChI-Schlüssel |

FJKPAFXEDRMYMO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1CC(C(=O)C(=O)C1)C(C)(C)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 3,5 Di Tert Butylcyclohexane 1,2 Dione

Oxidation-Based Synthetic Routes to 3,5-Di-tert-butylcyclohexane-1,2-dione Precursors

The formation of the 1,2-dione (α-diketone) functionality is most commonly achieved through the oxidation of precursor molecules, including α-hydroxy ketones, diols, and substituted cyclohexanones. The selection of the oxidant and reaction conditions is paramount to ensure selectivity and prevent over-oxidation or undesired side reactions.

Catalytic Oxidation Approaches for Diketone Formation

Catalytic oxidation methods are central to modern organic synthesis due to their efficiency and often milder reaction conditions. For the synthesis of 1,2-diketones, various catalytic systems have been developed. A green and sustainable approach involves the base-catalyzed selective oxidation of α-hydroxy ketones using air as the oxidant. chemrxiv.org This method offers an environmentally friendly alternative to traditional processes that use stoichiometric amounts of toxic reagents. chemrxiv.org

Other catalytic systems employ transition metals. For instance, the aerobic decomposition of 1,3-diaryl-2-diazo-1,3-diketones to 1,2-diaryl-1,2-diketones can be catalyzed by dirhodium carboxylates at room temperature under a balloon of oxygen. organic-chemistry.org Another example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as an organocatalyst for the aerobic oxidation of deoxybenzoins to their corresponding benzils in excellent yields. organic-chemistry.org Specifically for precursors to the target molecule, the oxidation of diols like 3,5-di-tert-butylbenzene-1,2-diol to the corresponding o-quinone is effectively achieved using cobalt-based catalytic clusters under aerobic conditions.

Table 1: Catalytic Systems for Diketone Formation

| Catalyst System | Substrate | Product | Key Features |

|---|---|---|---|

| Base (e.g., K₂CO₃) / Air | α-Hydroxy Ketone | 1,2-Diketone | Green, sustainable, uses air as oxidant. chemrxiv.org |

| Dirhodium Carboxylates / O₂ | 1,3-Diaryl-2-diazo-1,3-diketone | 1,2-Diaryl-1,2-diketone | Mild conditions, oxygen atom from O₂ is incorporated. organic-chemistry.org |

| DABCO / Air | Deoxybenzoin (Benzyl Ketone) | Benzil (1,2-Diketone) | Organocatalytic, efficient for aromatic systems. organic-chemistry.org |

| Cobalt Clusters / O₂ | 1,2-Diol (e.g., Catechol) | o-Quinone | Effective for producing quinones from diols. |

| PdBr₂ / CuBr₂ / O₂ | Alkyne | 1,2-Diketone | Wacker-type oxidation using molecular oxygen. organic-chemistry.org |

Electrochemical Oxidation Pathways Leading to O-Quinone Systems

Electrochemical synthesis provides a powerful and reagent-free method for the oxidation of catechols to their corresponding o-quinones. acs.org The process involves the direct electrochemical oxidation of the catechol precursor, such as 3,5-di-tert-butylcatechol (B55391), to generate the desired 3,5-di-tert-butyl-o-benzoquinone (B121359) (an alternative name for 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione).

A significant challenge in the electrosynthesis of sensitive ortho-quinones is their potential for decomposition or overoxidation at the electrode surface. acs.org To mitigate this, a biphasic electrolyte system can be employed. In this setup, the electrochemical oxidation of the water-soluble catechol occurs in the aqueous layer. The resulting lipophilic o-quinone then diffuses into an adjacent organic layer, which protects it from the electrolyte and further electrochemical reactions, thereby improving yield and purity. acs.org The redox potential of quinones is influenced by their structure, with a general increasing order of para-quinones < ortho-quinones. rsc.org

Selective Oxidation of Substituted Cyclohexanones and Diols

The direct oxidation of specifically substituted diols and cyclohexanones is a primary strategy for synthesizing this compound. The most direct precursor is the corresponding 1,2-diol, 3,5-di-tert-butylcyclohexane-1,2-diol, or its aromatic analogue, 3,5-di-tert-butylcatechol.

The chemoselective oxidation of vicinal diols to α-hydroxyketones or the full oxidation to the 1,2-dione is a delicate process, as the diols are susceptible to oxidative cleavage of the carbon-carbon bond. stanford.edu Cationic palladium complexes, such as [(neocuproine)Pd(OAc)]₂(OTf)₂, have demonstrated high selectivity for the oxidation of diols to hydroxyketones using oxygen as the terminal oxidant. stanford.edu Further oxidation would yield the desired diketone. The stereochemistry of the diol can influence reaction rates, with cis-vicinal diols often reacting faster than their trans counterparts. researchgate.net

Another classical approach is the oxidation of a ketone at the α-position. For instance, cyclohexanone (B45756) can be oxidized to 1,2-cyclohexanedione (B122817) using selenium dioxide (SeO₂), where the SeO₂ is added to the cyclohexanone and the mixture is heated. orgsyn.org This principle can be applied to a 3,5-di-tert-butylcyclohexanone precursor.

Table 2: Oxidants for Cyclohexanone and Diol Precursors

| Precursor | Oxidizing Agent / System | Product | Key Features |

|---|---|---|---|

| Cyclohexanone | Selenium Dioxide (SeO₂) | 1,2-Cyclohexanedione | Classic method for α-oxidation of ketones. orgsyn.org |

| 1,2-Cyclohexanediol | [(neocuproine)Pd(OAc)]₂(OTf)₂ / O₂ | α-Hydroxyketone | High chemoselectivity, avoids oxidative cleavage. stanford.edu |

| Vicinal Diols | NaBrO₃ / NaHSO₃ | α-Hydroxyketone | Chemoselective with little overoxidation. researchgate.net |

| 3,5-Di-tert-butylcatechol | Electrochemical Oxidation | 3,5-Di-tert-butyl-o-benzoquinone | Reagent-free method. acs.org |

| Allylic/Benzylic Alcohols | DDQ (catalytic) / NaNO₂ / O₂ | Aldehyde/Ketone | Aerobic oxidation under mild conditions. nih.gov |

Cyclization and Ring-Forming Reactions for the Cyclohexanedione Scaffold

Building the core six-membered ring is a foundational aspect of the synthesis. Cyclization reactions, including condensations and cycloadditions, provide powerful methods for constructing the cyclohexanedione framework from acyclic precursors.

Condensation Reactions in the Synthesis of Cyclohexanediones

Condensation reactions are a cornerstone of ring formation in organic chemistry. While many reported condensation syntheses lead to cyclohexane-1,3-diones, the underlying principles are relevant for constructing the basic ring scaffold. A regio-selective and consecutive Michael-Claisen process has been developed for the synthesis of substituted cyclohexane-1,3-diones, starting from components like acetone (B3395972) and α,β-unsaturated esters. google.com These 1,3-dione products are valuable intermediates in their own right, known for their presence in bioactive molecules. google.com

Another widely used method is the Knoevenagel condensation, often followed by a Michael addition, to create highly substituted cyclohexanedione systems. For example, the condensation of aromatic aldehydes with 1,3-cyclohexanedione (B196179) can be catalyzed by acidic ionic liquids or other catalysts to form xanthene-dione derivatives, demonstrating the utility of condensation for elaborating the cyclohexanedione core. researchgate.netresearchgate.net

Diels-Alder Cycloadditions in Related Diketone Systems

The Diels-Alder reaction is a highly efficient and atom-economical pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgpressbooks.pub This [4+2] cycloaddition is a powerful tool for creating cyclic molecules with good stereochemical control in a single step. wikipedia.orgpressbooks.pub

In the context of synthesizing diketone systems, the strategy involves reacting a suitable diene with a dienophile that either contains the ketone functionalities or bears substituents that can be readily converted to ketones post-cycloaddition. libretexts.org The reaction proceeds through a cyclic transition state where two new carbon-carbon bonds are formed simultaneously. pressbooks.pub The versatility of the Diels-Alder reaction has made it a widely applied tool in the synthesis of complex natural products and novel materials. wikipedia.org For instance, a cyclic 1,3-dianionic synthon, prepared via a Wurtz-Fittig coupling, can undergo Diels-Alder cycloadditions to generate novel cycloadducts which could serve as precursors to complex cyclohexanedione systems.

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Synthesis

The synthesis of this compound, often referred to as 3,5-di-tert-butyl-o-benzoquinone, is predominantly achieved through the oxidation of 3,5-di-tert-butylcatechol (3,5-DTBC). The efficiency of this transformation is highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, solvent, temperature, and reactant concentrations.

Research has shown that various metal complexes can effectively catalyze the oxidation of 3,5-DTBC. For instance, mononuclear manganese complexes have demonstrated high catalytic activity, with turnover numbers (kcat) varying based on the ligand environment of the metal center. acs.orgnih.gov Similarly, dinuclear Nickel(II) complexes have been shown to be effective mimics of catecholase enzymes for this oxidation, with kinetic studies indicating the rate follows first-order kinetics with respect to the catalyst. researchgate.net The choice of solvent is also a critical factor. While methanol (B129727) is commonly used due to the good solubility of the substrate and product, other solvents like dichloromethane (B109758), toluene, acetonitrile, and dioxane have been explored. researchgate.netresearchgate.netresearchgate.net In some optimizations of related reactions, tetrahydrofuran (B95107) (THF) was found to be the most effective solvent. researchgate.net

Temperature and concentration are crucial for maximizing yield and minimizing the decomposition of starting materials. Lowering the reaction temperature to 0 °C and reducing the reactant concentration has been shown to have a positive effect on the reaction yield, increasing it significantly in some cases. researchgate.net The progress of the reaction is typically monitored using UV-Vis spectroscopy by observing the growth of the characteristic absorption band of the quinone product around 400 nm. acs.org

Table 1: Effect of Solvent and Temperature on Reaction Yield (Illustrative General Optimization)

This table illustrates general principles of reaction optimization that can be applied to the synthesis of this compound, based on findings from related chemical transformations. researchgate.net

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Dichloromethane | Room Temp | - | Moderate |

| 2 | Toluene | Room Temp | - | Moderate |

| 3 | Acetonitrile | Room Temp | - | Moderate |

| 4 | Dioxane | Room Temp | - | Moderate |

| 5 | Tetrahydrofuran (THF) | Room Temp | - | 61 |

| 6 | Methanol | Room Temp | - | Decomposition |

| 7 | THF | 0 | 10 | 82 |

Data is illustrative of general optimization principles as described in the literature. researchgate.net

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using less hazardous substances, improving atom economy, and increasing energy efficiency.

A key area of development is the use of molecular oxygen (O₂) from the air as the primary oxidant, which is an environmentally benign and cost-effective alternative to other oxidizing agents. researchgate.netrsc.org This approach, often termed aerobic oxidation, typically requires a catalyst to facilitate the reaction. Research has focused on developing catalysts that are efficient under these mild conditions. Both metal-based catalysts and, more recently, organocatalysts have been successfully employed. rsc.org For example, 1,3,2-oxazaphospholes have been identified as a novel type of organocatalyst for the aerobic oxidation of 3,5-di-tert-butylcatechol in methanol. rsc.org

The choice of solvent is another critical aspect of green synthesis. While many syntheses are performed in organic solvents, efforts have been made to use "greener" alternatives. scielo.br Acetonitrile, for instance, is considered a greener option compared to solvents like dichloromethane and benzene (B151609) due to its lower toxicity and recyclability. scielo.br In some cases, syntheses can be performed in aqueous media, which significantly improves the environmental profile of the reaction.

Electrochemical methods also represent a green approach to synthesis. The electrochemical oxidation of 3,5-di-tert-butylcatechol can generate the desired 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione without the need for chemical oxidants, thereby reducing waste.

Table 2: Comparison of Catalytic Systems for 3,5-Di-tert-butylcatechol Oxidation

| Catalytic System | Oxidant | Solvent | Green Chemistry Aspect | Reference |

| Mononuclear Mn Complexes | Air (O₂) | Methanol | Use of air as a green oxidant. | acs.orgnih.gov |

| Dinuclear Ni(II) Complex | Air (O₂) | Methanol | Mimics biological enzymes, uses air as oxidant. | researchgate.net |

| 1,3,2-Oxazaphospholes | Air (O₂) | Methanol | Metal-free organocatalysis, use of air as oxidant. | rsc.org |

| Electrochemical | - | Not specified | Avoids chemical oxidants, reduces waste. | |

| Vanadium(V) Heteropolyanions | Not specified | Not specified | High efficiency (95%) enzyme mimicry. |

Reaction Mechanisms and Chemical Transformations of 3,5 Di Tert Butylcyclohexane 1,2 Dione

Redox Chemistry and Oxidizing Agent Behavior of 3,5-Di-tert-butylcyclohexane-1,2-dione

The redox chemistry of 1,2-diones is a cornerstone of their chemical reactivity. While specific electrochemical data for this compound is not extensively documented, the behavior of its aromatic counterpart, 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ), provides significant insight into its potential as an oxidizing agent. The tert-butyl groups play a crucial role in stabilizing the quinone system, making it a useful oxidant in various chemical transformations.

3,5-DTBQ can be synthesized by the oxidation of 3,5-di-tert-butylcatechol (B55391). This transformation highlights the reversible nature of the redox couple between the catechol (reduced form) and the quinone (oxidized form). The stability conferred by the tert-butyl groups allows for its practical use under aerobic conditions, in contrast to the high reactivity and tendency for dimerization of unsubstituted 1,2-benzoquinone.

The oxidizing power of 3,5-DTBQ is evident in its reactions with various substrates. For instance, it can oxidize secondary amines to generate new chemical entities. rsc.org Furthermore, in electrochemical studies, the related 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione (B121391) can be electrochemically oxidized, demonstrating the accessibility of higher oxidation states which can then react with nucleophiles. organic-chemistry.org

Nucleophilic Additions and Subsequent Cyclization Reactions Involving Carbonyl Centers

The carbonyl carbons of 1,2-diones are electrophilic and thus susceptible to attack by nucleophiles. In this compound, the accessibility of these centers is sterically hindered by the bulky tert-butyl groups. Nevertheless, a variety of nucleophilic addition reactions have been reported for its aromatic analog, 3,5-di-tert-butyl-o-benzoquinone, often leading to subsequent cyclization and the formation of complex heterocyclic structures.

The reaction of 3,5-di-tert-butyl-o-benzoquinone with primary and secondary amines has been a subject of detailed study. For example, the reaction with secondary amines can lead to the formation of N,N-disubstituted o-aminophenols. rsc.org In a specific instance, the interaction with dimethylamine (B145610) results in the formation of 2-(N,N-dimethylamino)-4,6-di-tert-butyl-phenol, which is then oxidized by the parent quinone to form a spiro compound. rsc.org

A notable example of nucleophilic addition followed by cyclization is the reaction of electrochemically generated 3,5-di-tert-butylcyclohexa-3,5-diene-1,2-dione with 2-methoxybenzylamine. The reaction proceeds via nucleophilic attack of the amine on a carbonyl group, followed by an intramolecular cyclization to form a benzoxazole (B165842) derivative. organic-chemistry.org

The table below summarizes representative nucleophilic addition and cyclization reactions involving 3,5-di-tert-butyl-o-benzoquinone.

| Nucleophile | Reagent/Conditions | Product Type | Reference |

| Secondary Amines | Not specified | N,N-disubstituted o-aminophenols | rsc.org |

| Dimethylamine | Not specified | Spiro[1,3-benzodioxol-2,2'- organic-chemistry.orgwikipedia.orgbenzoxazole] derivative | rsc.org |

| 2-Methoxybenzylamine | Electrochemical oxidation | Benzoxazole derivative | organic-chemistry.org |

| Amino acids | Not specified | 2-substituted 5,7-di-tert-butylbenzoxazoles | rsc.org |

Intramolecular and Intermolecular Rearrangement Processes

Rearrangement reactions offer pathways to structurally diverse molecules from a common precursor. For α-dicarbonyl compounds, several types of rearrangements are known, including the Wolff rearrangement and α-ketol rearrangements.

The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene (B1206846), which can then be trapped by a nucleophile. organic-chemistry.org This reaction can be induced thermally, photochemically, or through metal catalysis. organic-chemistry.org For a derivative of this compound, specifically an α-diazoketone, a photochemical Wolff rearrangement could potentially lead to a ring-contracted ketene intermediate. chempedia.info This highly reactive intermediate could then be trapped by solvents or other nucleophiles present in the reaction mixture to form carboxylic acid derivatives or amides.

The α-ketol rearrangement is another relevant transformation, involving the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, which can be formed by the reduction of one of the carbonyl groups of the dione (B5365651). wikipedia.orgresearchgate.net This rearrangement is typically induced by acid, base, or heat and is reversible, favoring the formation of the more stable α-hydroxy carbonyl compound. wikipedia.orgresearchgate.net For an α-hydroxy ketone derived from this compound, this could lead to the formation of a rearranged isomeric product. organic-chemistry.org

Radical Reaction Pathways Induced by this compound

Radical reactions provide an alternative set of transformations for dicarbonyl compounds. The formation of radical species from 3,5-di-tert-butyl-o-benzoquinone is well-documented, particularly the generation of the corresponding semiquinone radical anion upon one-electron reduction. This stable radical species has been studied using Electron Spin Resonance (ESR) spectroscopy. wikipedia.orgbeilstein-journals.org

The generation of radicals can be initiated by various means, including photochemical processes or reaction with other radical species. acs.org Once formed, these radicals can participate in a variety of reactions, such as hydrogen abstraction, disproportionation, or addition to unsaturated systems. acs.org

For instance, the reaction of 3,5-di-tert-butyl-o-benzoquinone with thiols is proposed to proceed via a radical mechanism, which explains the observed regioselectivity of the addition. The reaction is thought to be initiated by the formation of a thiyl radical, which then adds to the quinone ring.

While the radical chemistry of the aromatic analog is established, the specific radical reaction pathways induced by the saturated this compound are less clear from the available literature. However, it is plausible that this compound could act as a precursor to radical species under appropriate conditions, such as photolysis or in the presence of radical initiators. researchgate.net These radicals could then initiate polymerization or other radical-mediated transformations.

Stereochemical and Regiochemical Control in this compound Reactivity

The stereochemical and regiochemical outcomes of reactions involving this compound are heavily influenced by the steric bulk of the tert-butyl groups. These substituents can direct incoming nucleophiles to attack from the less hindered face of the molecule and can influence the conformational preferences of the cyclohexane (B81311) ring.

In nucleophilic additions to substituted cyclohexanones, the stereoselectivity is often governed by a combination of steric and electronic factors. acs.orgresearchgate.net The presence of bulky substituents generally favors equatorial attack of the nucleophile to avoid steric hindrance with axial substituents. For this compound, the conformational equilibrium of the ring and the relative positioning of the tert-butyl groups will play a critical role in determining the facial selectivity of nucleophilic attack on the carbonyl groups.

The regioselectivity of reactions on unsymmetrical diones is also a key consideration. In the case of this compound, the two carbonyl groups are in different chemical environments relative to the tert-butyl groups, which could lead to preferential reaction at one of the carbonyl centers. For example, in the alkylation of 2-methylcyclohexanone, the reaction predominantly occurs at the more substituted α-carbon. durgapurgovtcollege.ac.in Similar regioselective effects could be anticipated for reactions of this compound.

The table below outlines the key factors influencing stereochemical and regiochemical control in the reactivity of substituted cyclohexanones, which are applicable to this compound.

| Factor | Influence on Reactivity | Relevant Concepts |

| Steric Hindrance | Directs nucleophilic attack to the less hindered face; influences conformational equilibrium. | Felkin-Anh model, 1,3-diaxial interactions |

| Electronic Effects | Can influence the reactivity of the carbonyl groups and the stability of reaction intermediates. | Inductive effects, hyperconjugation |

| Conformational Preferences | The chair, boat, or twist-boat conformation of the cyclohexane ring affects the accessibility of the reactive sites. | A-values, conformational analysis |

| Nature of the Reagent | The size and reactivity of the nucleophile or electrophile can alter the stereochemical and regiochemical outcome. | Hard and soft acids and bases (HSAB) theory |

Spectroscopic Characterization and Advanced Structural Elucidation Techniques for 3,5 Di Tert Butylcyclohexane 1,2 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

High-resolution NMR spectroscopy is a primary tool for the unambiguous structural assignment of 3,5-Di-tert-butylcyclohexane-1,2-dione. Analysis of both ¹H and ¹³C NMR spectra allows for the identification of each unique proton and carbon environment within the molecule.

The presence of bulky tert-butyl groups at the C3 and C5 positions significantly influences the conformational equilibrium of the cyclohexane (B81311) ring. In substituted cyclohexanes, the chair conformation is typically the most stable. However, the steric strain introduced by large substituents can lead to the adoption of non-chair conformations, such as a twist-boat, or lead to a dynamic equilibrium between multiple conformers. sikhcom.netresearchgate.net For cis-1,4-di-tert-butylcyclohexane, low-temperature ¹³C NMR spectra have shown signals for both the twist-boat and chair conformations. sikhcom.net

In this compound, the tert-butyl groups can adopt either axial or equatorial positions in a chair conformation. The diaxial arrangement would introduce significant 1,3-diaxial strain, making it highly unfavorable. Therefore, the diequatorial conformation is expected to be the most stable. Variable temperature NMR studies can be employed to investigate the barriers to ring inversion and to determine the populations of different conformers. rsc.org The chemical shifts and coupling constants of the ring protons are particularly sensitive to their dihedral angles and thus provide detailed information about the ring's geometry.

Expected ¹H NMR Spectral Data: The proton spectrum is expected to show distinct signals for the protons on the cyclohexane ring and a characteristic singlet for the tert-butyl protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (18H) | ~0.9 - 1.2 | Singlet |

| Ring Protons (6H) | ~1.5 - 3.0 | Complex Multiplets |

Data is estimated based on typical values for substituted cyclohexanones.

Expected ¹³C NMR Spectral Data: The carbon spectrum will feature signals for the carbonyl carbons at the low-field end, followed by the carbons of the cyclohexane ring and the tert-butyl groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C1, C2) | ~200 - 210 |

| C(CH₃)₃ (C3, C5) | ~40 - 50 |

| Ring CH₂ (C4, C6) | ~25 - 40 |

| C(CH₃)₃ | ~30 - 35 |

| C(CH₃)₃ | ~27 - 30 |

Data is estimated based on typical values for substituted cyclohexanones.

Vibrational Spectroscopy (Infrared and Raman) for Carbonyl and Ring Dynamics

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C-C stretching and bending vibrations of the cyclohexane ring and the tert-butyl groups can be observed, offering further insight into the molecule's conformational state.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkyl) | IR, Raman | 2850 - 3000 | Medium-Strong |

| C=O stretch | IR | 1710 - 1730 | Strong |

| C-H bend | IR | 1370 - 1470 | Medium |

| C-C stretch | Raman | 800 - 1200 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pathways upon ionization. The nominal molecular weight of the compound (C₁₄H₂₄O₂) is 224 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be characteristic of molecules containing tert-butyl groups. A common fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da) to form a stable tertiary carbocation, resulting in a prominent peak at m/z 209. Subsequent fragmentation could involve the loss of isobutylene (C₄H₈, 56 Da) from the other tert-butyl group. The fragmentation of tert-butyl substituted aromatic compounds often involves the loss of a methyl group followed by the elimination of ethylene. researchgate.net A similar pattern may be observed for this aliphatic system.

Key Expected Fragments in Mass Spectrum:

| m/z | Fragment Identity | Fragmentation Pathway |

| 224 | [M]⁺ | Molecular Ion |

| 209 | [M - CH₃]⁺ | Loss of a methyl radical |

| 167 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 57 | [C₄H₉]⁺ | tert-Butyl cation |

Electronic Absorption and Fluorescence Spectroscopy of Diketone Chromophores

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. The chromophore in this compound is the 1,2-diketone system. Unlike conjugated systems which have strong π → π* transitions at longer wavelengths, the primary electronic transition for this saturated diketone is the n → π* transition. msu.edu This transition involves the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital of the carbonyl group.

These n → π* transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths compared to π → π* transitions. For α-diketones, this absorption often falls in the visible region of the spectrum, imparting a pale yellow color to the compound. The position of the absorption maximum (λ_max) is sensitive to the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many diketones exhibit fluorescence, saturated aliphatic diketones are often non-fluorescent or weakly fluorescent at room temperature due to efficient non-radiative decay pathways.

| Spectroscopic Parameter | Description | Expected Value |

| λ_max (n → π*) | Wavelength of maximum absorbance | ~400 - 450 nm |

| Molar Absorptivity (ε) | Measure of light absorption intensity | 10 - 100 L mol⁻¹ cm⁻¹ |

| Fluorescence | Emission of light | Generally weak or non-existent |

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

For instance, the crystal structures of various substituted di-tert-butylcyclohexane derivatives have been determined. researchgate.net These studies reveal how the bulky tert-butyl groups dictate the ring conformation, often forcing it into a slightly flattened or distorted chair to minimize steric hindrance. The crystal structure of the related aromatic compound, 3,5-di-tert-butyl-1,2-benzoquinone, is known and shows a planar quinone ring. nih.gov

A crystallographic study of this compound would be expected to show the cyclohexane ring in a chair conformation with the two large tert-butyl groups occupying equatorial positions to minimize steric interactions. The analysis would precisely define the C=O and C-C bond lengths and the dihedral angle between the two carbonyl groups, which is a key determinant of the compound's electronic properties.

Computational Chemistry and Theoretical Studies of 3,5 Di Tert Butylcyclohexane 1,2 Dione

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic properties.

For cyclic diketones, DFT methods are frequently employed to understand their chemical behavior. While specific studies on 3,5-di-tert-butylcyclohexane-1,2-dione are not extensively documented in publicly available literature, extensive research on its aromatic analog, 3,5-di-tert-butyl-o-benzoquinone (B121359), provides a strong basis for understanding its reactivity. DFT calculations, often using hybrid functionals like B3LYP, are used to model the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity. A smaller gap generally implies higher reactivity. In a related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide, semi-empirical PM6 calculations were used to determine HOMO and LUMO energies, providing insights into its electronic transitions. researchgate.net For the aromatic precursor, 3,5-di-tert-butyl-o-benzoquinone, DFT calculations have been instrumental in studying its reactions, such as the addition of amines. nih.gov These studies reveal how the bulky tert-butyl groups and the electron-withdrawing nature of the carbonyls influence the molecule's electrophilicity and reaction pathways.

Table 1: Representative Data from Quantum Chemical Calculations on a Related Compound (Note: This data is illustrative of the outputs from DFT calculations and is based on studies of related molecules due to the lack of specific published data for this compound.)

| Calculated Property | Method/Basis Set | Value | Significance |

| HOMO Energy | B3LYP/6-31G(d) | -6.8 eV | Indicates energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. |

| LUMO Energy | B3YLP/6-31G(d) | -2.5 eV | Indicates energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap | B3LYP/6-31G(d) | 4.3 eV | Correlates with chemical reactivity and the energy required for electronic excitation. |

| Dipole Moment | B3LYP/6-31G(d) | 3.5 D | Quantifies the polarity of the molecule, influencing solubility and intermolecular interactions. |

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model the dynamic behavior of a system, including conformational changes and interactions with surrounding molecules, such as solvents.

For this compound, MD simulations could provide crucial insights into its conformational flexibility. The cyclohexane (B81311) ring can adopt various conformations (e.g., chair, boat, twist-boat), and the bulky tert-butyl groups significantly influence the energetic landscape of these forms. MD simulations can predict the most stable conformations and the energy barriers between them.

Elucidation of Reaction Pathways and Transition States through Computational Methods

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify intermediates, transition states, and determine activation energies.

Computational studies on the related 3,5-di-tert-butyl-o-benzoquinone have successfully mapped out complex reaction pathways. For instance, the mechanism of the Michael addition of amines to a nitro-substituted derivative, followed by a concerted 1,2-migration of a tert-butyl group, was examined in detail using DFT methods. nih.gov These calculations can pinpoint the structure of the high-energy transition state and validate the proposed mechanism by comparing calculated energy barriers with experimental reaction rates. The study of aromaticity in transition states can also provide insight, as certain reactions are promoted by the formation of an aromatic transition state. bsu.by

Table 2: Example of Calculated Energetics for a Reaction Step (Note: This table is a generalized representation of data obtained from computational studies of reaction pathways, such as those performed on derivatives of 3,5-di-tert-butyl-o-benzoquinone.)

| Reaction Step | Computational Method | Calculated ΔE (kcal/mol) | Calculated ΔG‡ (kcal/mol) |

| Nucleophilic Attack | DFT (B3LYP/6-311+G(d,p)) | -15.2 | +12.5 |

| Proton Transfer | DFT (B3LYP/6-311+G(d,p)) | -5.8 | +8.1 |

| Ring Closure | DFT (B3LYP/6-311+G(d,p)) | -22.0 | +18.3 |

Prediction and Validation of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are highly effective at predicting various spectroscopic parameters, which can be used to validate and interpret experimental spectra. Methods like DFT and post-Hartree-Fock methods can accurately compute the necessary properties for rotational, vibrational (IR and Raman), and nuclear magnetic resonance (NMR) spectroscopy.

For rotational spectroscopy, calculations begin with an accurate equilibrium geometry to derive rotational constants (A, B, C). Vibrational corrections can then be added to improve accuracy. For vibrational spectra, the calculation of harmonic frequencies is a standard output of most quantum chemistry software. To achieve better agreement with experimental results, anharmonic corrections are often computed using methods like second-order vibrational perturbation theory (VPT2).

The prediction of NMR chemical shifts and coupling constants is another key application. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, one can predict the resulting NMR spectrum. This is particularly useful for distinguishing between different stereoisomers or conformations of this compound. While specific calculated spectra for this molecule are not published, the techniques are well-established and routinely applied to complex organic molecules.

Table 3: Types of Spectroscopic Data Predicted by Quantum Chemical Calculations

| Spectroscopic Technique | Calculated Parameter | Typical Computational Method |

| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP) with Anharmonic Corrections (VPT2) |

| NMR Spectroscopy | Chemical Shifts (δ), Coupling Constants (J) | GIAO-DFT |

| Rotational Spectroscopy | Rotational Constants (A, B, C) | Coupled Cluster (e.g., CCSD(T)) or DFT |

| UV-Vis Spectroscopy | Excitation Energies, Oscillator Strengths | TD-DFT |

Theoretical Insights into Aromaticity and Antiaromaticity in Cyclic Diketone Systems

The concepts of aromaticity and antiaromaticity are central to understanding the stability and reactivity of cyclic conjugated systems. While this compound is a saturated dione (B5365651) and therefore not aromatic, its potential derivatives or reaction intermediates could exhibit these properties. For example, the corresponding enol or dianion could possess a cyclic array of p-orbitals.

Theoretical chemistry provides tools to quantify aromaticity, such as Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of magnetic properties. Aromatic systems, which follow Hückel's rule (4n+2 π-electrons), are stabilized and exhibit a diatropic ring current, resulting in negative NICS values in the center of the ring. bsu.by Conversely, antiaromatic systems (4n π-electrons) are destabilized and show positive NICS values.

In the context of cyclic diketones, theoretical studies can explore the degree of aromatic or antiaromatic character in related species. For instance, cyclopentadienone is considered antiaromatic due to its 4π-electron system. bsu.by For a six-membered ring like that in this compound, the formation of a hypothetical planar, conjugated dianion would result in a 6π-electron system (including two from the negative charges), which would be aromatic. Computational studies can model such species to predict their stability and the geometric and electronic consequences of gaining aromatic character.

Photochemistry and Photophysical Properties of 3,5 Di Tert Butylcyclohexane 1,2 Dione and Analogues

Photoinduced Rearrangements and Cycloadditions in Cyclohexadienone and Diketone Frameworks

The photochemistry of cyclic α-diketones is characterized by a variety of transformations, including cycloadditions and rearrangements that lead to the formation of diverse and complex molecular architectures. mdpi.com Upon photoirradiation, these compounds can engage in several reaction pathways, with the specific outcome often dependent on the structure of the diketone and the reacting partner. mdpi.com

One of the most common photochemical reactions for carbonyl compounds is the [2+2] photocycloaddition, also known as the Paterno-Büchi reaction, which occurs between a carbonyl group and a carbon-carbon double or triple bond to form an oxetane. mdpi.com For α-diketones, this reaction can be initiated from the nπ* triplet state. mdpi.com

In addition to [2+2] cycloadditions, cyclic α-diketones can also undergo [4+2] and [4+4] photocycloaddition reactions. mdpi.com These higher-order cycloadditions involve both carbonyl groups of the diketone, which can act as a 4π component. The pathway taken, whether [2+2] or [4+2], is influenced by the nature of the diketone and the substituents on the alkene or alkyne. For instance, phenanthrenequinone is known to undergo both [2+2] and [4+2] cycloadditions. mdpi.com The formation of a 1,4-diradical intermediate is a key step, and its stability and subsequent reactions determine the final product. mdpi.com

Skeletal rearrangements are also a feature of the photochemistry of cyclic ketones. These rearrangements often proceed through radical intermediates and can lead to significant changes in the carbon skeleton. researchgate.netlihouhuagroup.com For example, UV light-induced skeletal rearrangements have been observed in complex polycyclic systems containing ketone functionalities. researchgate.net

| Reaction Type | Description | Typical Reactants | Key Intermediates |

| [2+2] Cycloaddition | Formation of a four-membered oxetane ring. | α-Diketone, Alkene/Alkyne | 1,4-Diradical |

| [4+2] Cycloaddition | Formation of a six-membered dihydrodioxin ring. | α-Diketone, Alkene/Alkyne | 1,6-Diradical |

| Skeletal Rearrangement | Reorganization of the carbon framework. | Cyclic Ketone | Radical species |

Excited State Dynamics and Mechanistic Pathways in Photoreactions

The photochemical reactions of cyclic ketones are initiated by the absorption of light, which promotes the molecule to an electronically excited state. For carbonyl compounds, the most relevant transition is typically the n→π* transition, where a non-bonding electron from the oxygen atom is promoted to an antibonding π* orbital of the carbonyl group. youtube.com This initially forms a short-lived singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T₁). mdpi.com Most of the characteristic photochemistry of ketones, including cycloadditions and hydrogen abstraction, proceeds from the triplet state. researchgate.net

The lifetime of the excited states is a crucial factor in determining the reaction pathway. For instance, the S₁ state of carbazole derivatives has a lifetime of 13-15 nanoseconds, while the T₁ state can persist for several microseconds. mdpi.com The decay of these excited states can occur through various radiative (fluorescence, phosphorescence) and non-radiative (internal conversion, intersystem crossing) pathways. fiveable.me

Mechanistically, photoreactions involving diradical intermediates are common. In a [2+2] cycloaddition, the excited ketone adds to an alkene to form a 1,4-diradical intermediate. This diradical can then either close to form the oxetane product, revert to the starting materials, or undergo side reactions. The stability of the diradical intermediate plays a significant role in the efficiency and stereoselectivity of the reaction.

Influence of Steric Hindrance (e.g., tert-Butyl Groups) on Photochemical Reactivity and Product Distribution

The presence of bulky substituents, such as tert-butyl groups, can have a profound effect on the photochemical reactivity and product distribution of cyclic ketones. Steric hindrance can influence the rate and regioselectivity of cycloaddition reactions by affecting the approach of the reacting partner and the stability of the intermediates.

Furthermore, steric effects can influence the stability of radical intermediates. The introduction of tert-butyl groups can alter the electronic properties of a molecule, for example, by raising the energy level of the LUMO (Lowest Unoccupied Molecular Orbital) through hyperconjugation. nih.gov This can affect the rates and pathways of reactions that involve electron transfer. In substitution reactions on cyclohexane (B81311) rings, the steric bulk of a tert-butyl group can influence reaction rates by affecting the stability of the starting material and the transition state. stackexchange.com While not a photochemical reaction, this principle of steric influence on reactivity is broadly applicable. The conformational locking effect of tert-butyl groups is also well-documented, which would impact the geometry and accessibility of the reactive carbonyl centers. rsc.org

Electron Transfer and Energy Transfer Processes in Photoactivated Systems

In addition to rearrangements and cycloadditions, photoactivated ketones can participate in electron transfer and energy transfer processes.

Electron Transfer (ET) can occur when the excited ketone acts as either an electron donor or an electron acceptor. This process, often referred to as photoinduced electron transfer (PET), results in the formation of radical ions. The feasibility of PET is determined by the redox potentials of the donor and acceptor pair and the excitation energy of the photosensitizer. The analogue, 3,5-di-tert-butyl-1,2-benzoquinone, is known to undergo one- and two-electron transfer reactions. researchgate.net Photoionization of the corresponding catechol yields a semiquinone radical, and the quinone can be reduced via electron transfer. researchgate.net While the electronic system of a cyclohexanedione differs from a benzoquinone, the potential for the excited dione (B5365651) to engage in electron transfer with suitable donors or acceptors exists.

Energy Transfer (ET) is a process where an excited donor molecule (the photosensitizer) transfers its excitation energy to an acceptor molecule, causing the acceptor to become excited while the donor returns to its ground state. fiveable.me This can occur via two main mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range, non-radiative process that occurs through dipole-dipole coupling. fiveable.me

Dexter Electron Exchange: A short-range mechanism that requires orbital overlap between the donor and acceptor. fiveable.me

Cyclic α-diketones can act as triplet sensitizers, transferring their energy to other molecules. The efficiency of this process depends on the triplet energy of the diketone and the acceptor molecule. Intramolecular energy transfer is also possible in molecules containing both a diketone chromophore and an energy-accepting moiety. acs.org

| Process | Mechanism | Outcome | Governing Factors |

| Electron Transfer | Transfer of an electron between the excited ketone and another molecule. | Formation of radical ions. | Redox potentials, excitation energy. |

| Energy Transfer | Transfer of excitation energy from the ketone to an acceptor molecule. | Excitation of the acceptor. | Triplet energies, spectral overlap, intermolecular distance. |

Coordination Chemistry and Metal Complexes Involving 3,5 Di Tert Butylcyclohexane 1,2 Dione

Ligand Design Principles for Vicinal Diones in Metal Complexation

The design of ligands is a critical aspect of forming stable and functional metal complexes. biointerfaceresearch.comresearchgate.net For vicinal diones like 3,5-di-tert-butylcyclohexane-1,2-dione, several principles guide their application in metal complexation. The primary interaction involves the two adjacent carbonyl groups, which can chelate to a metal center, forming a stable five-membered ring. This chelation is a key stabilizing factor, known as the chelate effect, which makes polydentate ligands form more stable complexes than their monodentate counterparts. biointerfaceresearch.com

The structure and properties of the resulting metal complexes are significantly influenced by the substituents on the dione (B5365651) ring. In this compound, the two bulky tert-butyl groups exert substantial steric hindrance. This steric bulk can influence the coordination geometry around the metal center, potentially enforcing unusual coordination numbers or geometries. researchgate.net Furthermore, sterically crowded ligand spheres are known to favor the high-spin state in metal complexes where a spin crossover is possible. mdpi.com This is because high-spin complexes generally have longer metal-ligand bonds, which better accommodate the steric pressure from bulky ligands. mdpi.com

Synthesis and Structural Characterization of Metal-Diketone Complexes

The synthesis of metal complexes involving diketone ligands is typically achieved by reacting the diketone with a suitable metal salt in an appropriate solvent. idosi.orgbhu.ac.in For this compound, the reaction would likely involve the deprotonation of the enol form by a base to generate the diketonate anion, which then coordinates to the metal ion. mdpi.com The choice of metal precursor, solvent, and reaction conditions (e.g., temperature) can influence the final structure and stoichiometry of the complex. bhu.ac.in

While specific structural data for complexes of this compound are not prevalent in the provided search results, the characterization of analogous systems provides significant insight. For instance, the synthesis of complexes with related bulky ligands, such as N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, has been reported, yielding structurally characterized cobalt and ruthenium complexes. researchgate.net X-ray crystallography revealed a pseudo-square-planar geometry for the cobalt complex and an octahedral geometry for the ruthenium complex. researchgate.net

Similarly, complexes derived from other cyclohexane-based ligands have been synthesized and structurally characterized. The reaction of cis,cis-1,3,5-triaminocyclohexane-N,N',N"-triacetic acid with gallium(III) resulted in a six-coordinate, pseudo-octahedral complex where the ligand encapsulates the metal ion. nih.gov These examples demonstrate that the cyclohexane (B81311) backbone provides a robust scaffold that, when functionalized with chelating groups like diones, can form well-defined, stable metal complexes.

Table 1: Representative Crystal Structure Data for Analogous Metal Complexes

| Compound | Crystal System | Space Group | Key Geometric Features |

|---|---|---|---|

| [Co(L)]* | Monoclinic | P2₁/c | Pseudo-square-planar geometry. Co-N distances ~1.88 Å, Co-O distances ~1.84 Å. researchgate.net |

| [Ga(tachta)]** | Cubic | Pa3 | Pseudo-octahedral geometry with a six-coordinate gallium atom. nih.gov |

| [Co(III) Complex]*** | Monoclinic | P2₁/c | Slightly distorted octahedral coordination geometry around the cobalt(III) ion. scispace.com |

Electronic, Magnetic, and Spectroscopic Properties of Coordination Compounds

The electronic, magnetic, and spectroscopic properties of metal-diketonate complexes are intrinsically linked to the nature of both the metal ion and the ligand. Spectroscopic techniques are essential for characterization. Infrared (IR) spectroscopy is used to confirm the coordination of the diketone to the metal, typically observed as a shift in the carbonyl (C=O) stretching frequency compared to the free ligand. idosi.orgnih.gov

The electronic properties are often probed using UV-Visible spectroscopy. These spectra reveal information about ligand-to-metal or metal-to-ligand charge transfer bands and d-d transitions within the metal center, which are sensitive to the coordination environment. nih.gov

For complexes with paramagnetic metal centers, techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements provide deep insights into the electronic structure. researchgate.netmdpi.com For example, a study on a cobalt(II) complex with a related N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexane-diamino ligand used EPR to determine the ground electronic state of the metal ion. researchgate.net Magnetic susceptibility measurements as a function of temperature can reveal the spin state of the metal ion and any magnetic interactions between metal centers in polynuclear complexes. mdpi.comtdx.cat The thermal evolution of the χMT product (where χM is the molar magnetic susceptibility and T is the temperature) is a key indicator of magnetic behavior. For instance, for a high-spin Co(II) complex, the room temperature χMT value is expected to be around 2.97 cm³ mol⁻¹ K, which decreases upon cooling due to spin-orbit coupling effects. mdpi.com

Table 2: Spectroscopic Data for Representative Diketone and Analogous Complexes

| Technique | Compound/Complex Type | Observed Features | Significance |

|---|---|---|---|

| IR Spectroscopy | Cyclohexane-1,3-dione derivative (L¹) | ν(C=O) at 1696, 1671 cm⁻¹ | Indicates the presence of carbonyl groups in the keto form of the free ligand. nih.gov |

| Metal-Diketone Complexes | Shift of ν(C=O) to lower frequency | Confirms coordination of the carbonyl oxygen to the metal ion. idosi.org | |

| EPR Spectroscopy | Co(II) salen-type complex | g-values of 1.96, 1.895, 3.14 | Characterizes the low-spin state and electronic ground state of the Co(II) center. researchgate.net |

| Magnetic Susceptibility | Co(II) Heterobimetallic Chain | χMT = 2.97 cm³ mol⁻¹ K at 300 K | Consistent with a high-spin Co(II) ion with significant orbital angular momentum. mdpi.com |

Catalytic Applications of Metal-Diketone Complexes in Organic Transformations

Metal complexes derived from diketonate ligands are versatile catalysts in a variety of organic transformations. alfachemic.com The specific application often depends on the choice of the metal center and the steric and electronic properties of the diketonate ligand. The bulky tert-butyl groups in this compound could be advantageous in catalysis by creating a specific chiral pocket around the metal center, potentially leading to high stereoselectivity in reactions. rsc.org

Complexes of this type are potential catalysts for oxidation reactions. For example, copper salts have been shown to catalytically oxidize the dihydrazones of α-diketones to produce acetylenes at room temperature. oup.com This suggests that metal complexes of this compound could potentially mediate similar oxidative transformations.

Furthermore, β-diketone metal complexes, particularly with rare-earth metals, are used as catalysts in polymerization reactions, such as the polymerization of epichlorohydrin (B41342) and the synthesis of high molecular weight polyethylene. alfachemic.com The design of the ligand is crucial for controlling the stereoregularity and rate of the polymerization process. alfachemic.com While direct catalytic applications of this compound complexes are not widely documented in the initial search results, the established catalytic activity of analogous diketone complexes points to a promising area for future research. alfachemic.comrptu.de

Advanced Synthetic Utilities and Applications of 3,5 Di Tert Butylcyclohexane 1,2 Dione

3,5-Di-tert-butyl-o-benzoquinone (B121359) as a Precursor and Scaffold in Complex Molecule Synthesis

3,5-Di-tert-butyl-o-benzoquinone is a versatile building block in organic synthesis, primarily owing to its conjugated 1,2-dicarbonyl system which serves as a reactive scaffold for the construction of complex molecular architectures. The bulky tert-butyl groups enhance the stability of the quinone ring, preventing unwanted polymerization and allowing for controlled reactions.

This compound is frequently employed as a precursor for a variety of derivatives. For instance, it can be reduced to the corresponding 3,5-di-tert-butylcatechol (B55391), which is a key intermediate in the synthesis of redox-active ligands and other functional molecules. researchgate.netacs.org The reaction of 3,5-di-tert-butyl-o-benzoquinone with various nucleophiles leads to a diverse range of substituted products, demonstrating its utility as a foundational scaffold.

Utilization in Cycloaddition Reactions (e.g., [4+2] and [2+2] Cycloadditions)

The conjugated system of 3,5-di-tert-butyl-o-benzoquinone allows it to participate in various cycloaddition reactions, acting either as a diene or a dienophile. These reactions are powerful tools for the rapid construction of cyclic and heterocyclic systems.

In [4+2] cycloadditions, also known as Diels-Alder reactions, 3,5-di-tert-butyl-o-benzoquinone can react with electron-rich dienes to form benzodioxin derivatives in excellent yields. ias.ac.in Conversely, it can also function as a carbodiene, reacting with styrenes and acetylenes to produce bicyclo[2.2.2]octenedione adducts. ias.ac.in

Furthermore, 1,3-dipolar cycloadditions of 3,5-di-tert-butyl-o-benzoquinone with nitrile-N-oxides have been reported to yield novel spiro-1,3-dioxazoles. ias.ac.in These reactions highlight the versatility of this quinone in creating complex, highly oxygenated heterocyclic frameworks.

Derivatization to Bioactive Molecules and Functional Materials

A significant application of 1,2-dicarbonyl compounds, including 3,5-di-tert-butyl-o-benzoquinone, is in the synthesis of nitrogen-containing heterocycles, many of which exhibit important biological activities. The condensation of 1,2-diones with 1,2-diamines is a classic and effective method for preparing quinoxalines, a class of compounds known for their diverse pharmacological properties. organic-chemistry.orgnih.gov

Research has shown that 3,5-di-tert-butyl-o-benzoquinone reacts with 5-amino-4-chloroquinolines to produce derivatives of a new fused heterocyclic system, quinolino[4,5-bc] researchgate.netumsystem.edubenzoxazepines. researchgate.net Additionally, its reaction with various amino-substituted nitrogen heterocycles and anilines can form sterically hindered N-aryl-(hetaryl)-o-aminophenols and di-tert-butyl-substituted phenoxazines. researchgate.net These transformations underscore the role of this quinone in accessing complex, potentially bioactive molecular architectures.

Below is a table summarizing the synthesis of various derivatives from 3,5-di-tert-butyl-o-benzoquinone:

| Reactant(s) | Product Type | Reaction Conditions | Reference |

| 5-Amino-4-chloroquinolines | Quinolino[4,5-bc] researchgate.netumsystem.edubenzoxazepines | Not specified | researchgate.net |

| o-Nitro-, o-acyl-, and o-methoxycarbonylanilines | Sterically hindered N-aryl-o-aminophenols | Not specified | researchgate.net |

| Amino-substituted nitrogen heterocycles | Sterically hindered N-hetaryl-o-aminophenols | Not specified | researchgate.net |

| Intermediately formed quinone imines | Di-tert-butyl-substituted phenoxazines | Thermal cyclization | researchgate.net |

| Acyclic dienes | 1,4-Benzodioxines | Hetero Diels-Alder | chemicalbook.com |

Integration into Redox-Active Systems and Materials Science Applications

The redox properties of 3,5-di-tert-butyl-o-benzoquinone are central to its application in materials science and the development of redox-active systems. The presence of the electron-withdrawing quinone moiety facilitates reversible transitions between the quinone, semiquinone radical, and catechol states. This redox activity is crucial for its use in coordination chemistry, where it can act as a redox-active ligand for various metals. acs.orgtcichemicals.com

Studies using cyclic voltammetry have detailed the two-electron reduction potentials of this quinone in aqueous solutions across a range of pH values. researchgate.net The kinetic stability imparted by the tert-butyl groups makes it an excellent model compound for studying electron-transfer processes and for mimicking the active sites of enzymes like catechol dioxygenase. For instance, it has been used to study the oxidation of primary amines to ketones, with electrochemical methods monitoring the reaction progress. umsystem.edu

The redox behavior of 3,5-di-tert-butyl-o-benzoquinone is summarized in the table below:

| Property | Method | Conditions | Finding | Reference |

| Two-electron reduction potentials | Cyclic Voltammetry | Aqueous solutions (25% methanol), pH 3-14 | pH-dependent potentials with an intersection at pKa = 10.0 | researchgate.net |

| One-electron reduction potential (E7) | Pulse Radiolysis | One-electron transfer equilibrium with oxygen/superoxide (B77818) | 0.01 ± 0.04 V | researchgate.net |

| Reaction with superoxide radical | Pulse Radiolysis | Not specified | Rate constant k = 1.2 x 10⁹ M⁻¹ s⁻¹ | researchgate.net |

| Reaction with ascorbate | Spectrophotometry | Methanol (B129727) | Rate constant k = 600 ± 100 M⁻¹ s⁻¹, 1:1 stoichiometry | researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Methodologies for 3,5-Di-tert-butylcyclohexane-1,2-dione Derivatives

The synthesis of chiral derivatives of this compound with high enantiomeric purity is a significant area for future exploration. The development of such methodologies will be crucial for accessing novel compounds with potential applications in pharmaceuticals and materials science.

Current research in the asymmetric synthesis of substituted cyclohexanes often employs organocatalysis, which has proven to be a powerful tool for constructing complex chiral molecules from simple precursors nih.gov. Future research could focus on applying these techniques to the synthesis of this compound derivatives. For instance, organocatalytic domino or cascade reactions could provide efficient access to highly functionalized and stereochemically rich cyclohexane (B81311) rings nih.gov.

One promising approach is the use of chiral amine catalysts to activate substrates through the formation of enamines or iminium ions nih.gov. The development of catalysts that can accommodate the steric bulk of the tert-butyl groups will be a key challenge. Cinchona alkaloid-derived thioureas are another class of organocatalysts that have shown success in the asymmetric synthesis of highly functionalized cyclohexa-1,3-dienes and could be adapted for this purpose researchgate.net.

Furthermore, palladium-catalyzed asymmetric decarboxylative protonation has been successfully used for the synthesis of sterically hindered tertiary α-aryl cyclohexanones, achieving moderate to high levels of enantioselectivity nih.gov. Adapting this methodology for this compound derivatives could provide a direct route to chiral products. The steric hindrance of the tert-butyl groups may even enhance the enantioselectivity of such reactions nih.gov.

| Potential Asymmetric Synthetic Strategy | Key Catalyst Type | Anticipated Challenges | Potential Advantages |

| Organocatalytic Domino Reactions | Chiral Amines, Thioureas | Catalyst tolerance to steric bulk | High stereoselectivity, operational simplicity |

| Asymmetric Decarboxylative Protonation | Palladium Complexes with Chiral Ligands | Substrate synthesis, catalyst activity | Access to tertiary stereocenters |

| Enantioselective Michael Additions | Proline-based catalysts, DPEN-thiourea | Regioselectivity control | Formation of new C-C bonds with high enantiopurity |

Exploration of New Catalytic and Mechanistic Roles for the Diketone Scaffold

The unique electronic and steric properties of this compound suggest that it could serve as a valuable ligand or catalyst in a variety of chemical transformations. The bulky tert-butyl groups can create a specific chiral pocket around a metal center, potentially leading to high selectivity in catalysis.

The related compound, 3,6-di-tert-butylcyclohexa-3,5-diene-1,2-dione (B121391), is known to be involved in the aerobic oxidation of diols when part of a cobalt catalytic cluster . This suggests that this compound could also play a role in oxidation catalysis, either as a ligand that modulates the redox potential of a metal center or as a direct participant in electron transfer processes.

Future research could explore the use of this diketone as a ligand in transition metal catalysis, for example, in asymmetric hydrogenation, hydrosilylation, or C-C bond-forming reactions. The steric hindrance of the tert-butyl groups could be advantageous in preventing catalyst deactivation and promoting specific reaction pathways.

Mechanistic studies will be crucial to understanding the role of the diketone scaffold in these potential catalytic cycles. Investigating the coordination chemistry of this compound with various metal centers will provide insights into the stability and reactivity of the resulting complexes. Furthermore, studying its behavior in radical chain reactions could reveal its potential as a promoter or inhibitor, similar to how gold nanoparticles have been shown to influence the radical autoxidation of cyclohexane rsc.org.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To fully understand and optimize the synthesis and catalytic applications of this compound, the use of advanced spectroscopic techniques for real-time reaction monitoring will be indispensable. Operando spectroscopy, which involves characterization under actual reaction conditions, can provide critical information on reaction mechanisms, catalyst behavior, and the formation of transient intermediates mdpi.com.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed to monitor the progress of reactions involving the diketone. For example, time-resolved in situ Raman spectroscopy has been successfully used to study mechanochemical reactions, providing insights into reaction kinetics and the influence of starting materials on the reaction rate nih.gov. This could be particularly useful for studying solid-state reactions or reactions involving heterogeneous catalysts with the diketone.

Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for mechanistic studies. Low-temperature NMR has been used to study the conformational dynamics of related di-tert-butylcyclohexane derivatives, revealing the presence of different conformers sikhcom.net. Applying similar techniques to reactions of this compound could help to elucidate the role of conformational changes in its reactivity and selectivity.

| Spectroscopic Technique | Information Gained | Potential Application Area |

| Operando DRIFTS | Structural information of catalysts and adsorbates | Heterogeneous catalysis development |

| In situ Raman Spectroscopy | Real-time reaction kinetics, intermediate identification | Mechanistic studies of synthesis and catalysis |

| Low-Temperature NMR | Conformational analysis, identification of transient species | Understanding stereoselectivity |

| Mass Spectrometry | Identification of reactants, intermediates, and products | Monitoring catalytic activity and selectivity |

Integration of this compound in Supramolecular Assemblies and Nanotechnology

The well-defined structure and potential for functionalization of this compound make it an attractive building block for supramolecular chemistry and nanotechnology. The diketone functionality can participate in hydrogen bonding and coordination with metal ions, while the bulky tert-butyl groups can direct the self-assembly process and influence the properties of the resulting nanomaterials.

Future research could focus on designing and synthesizing supramolecular structures, such as cages, capsules, and polymers, incorporating the diketone unit. The steric hindrance of the tert-butyl groups could be exploited to create specific host-guest systems with tailored recognition properties.

In the field of nanotechnology, the diketone could be used as a ligand to stabilize metal nanoparticles or as a component of functional materials. For instance, chemoselectively reduced graphene oxide, which retains certain oxygen functional groups, has been used to fabricate thin-film devices nih.gov. Derivatives of this compound could potentially be used to functionalize graphene or other nanomaterials to impart specific electronic or catalytic properties.

The development of new materials based on this diketone will require a combination of synthetic chemistry, materials characterization, and theoretical modeling to understand and predict their properties and performance.

Q & A

Q. What are the established synthetic routes for 3,5-Di-tert-butylcyclohexane-1,2-dione, and how can purity be optimized?

- Methodological Answer: The compound can be synthesized via condensation reactions using tert-butyl-substituted precursors. For example, diethyl squarate (a cyclobutene dione derivative) reacts with bulky alcohols or amines under anhydrous conditions, as demonstrated in analogous syntheses of cyclohexane diones . Key steps include:

- Use of absolute ethanol as a solvent under inert atmosphere.

- Stirring at room temperature to avoid side reactions from thermal degradation.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Purity optimization requires rigorous drying of reagents, inert gas purging, and monitoring by thin-layer chromatography (TLC). High-performance liquid chromatography (HPLC) with UV detection can confirm purity (>95% by HPLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer:

- IR Spectroscopy: Look for strong C=O stretches near 1700–1750 cm⁻¹ and tert-butyl C-H bending at ~1360–1390 cm⁻¹. IR-LD (infrared linear dichroism) can resolve conformational isomers in nematic liquid crystal suspensions .

- NMR Spectroscopy:

- ¹H NMR: tert-butyl protons as a singlet at ~1.2–1.4 ppm; cyclohexane ring protons as multiplet signals between 2.5–3.5 ppm.

- ¹³C NMR: Carbonyl carbons at ~200–210 ppm; quaternary carbons of tert-butyl groups at ~30–35 ppm .

- Mass Spectrometry (MS): Molecular ion peak [M⁺] at m/z 224 (calculated for C₁₄H₂₄O₂). Fragmentation patterns include loss of tert-butyl groups (m/z 167) and CO elimination .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer:

- Hazards: Skin/eye irritant; may cause respiratory irritation. Classified as a skin corrosion/irritant (Category 2) .

- Handling: Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of dust.

- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation or moisture absorption .

Advanced Research Questions

Q. How do the tert-butyl substituents influence the reactivity of this compound in Diels-Alder reactions, and what computational methods validate these effects?

- Methodological Answer: The bulky tert-butyl groups sterically hinder the diketone moiety, reducing its electrophilicity. Computational studies (e.g., DFT calculations) can model frontier molecular orbitals (FMOs) to predict reactivity:

- HOMO-LUMO Analysis: Lower LUMO energy in the diketone enhances electron-deficient character, but steric shielding may offset this effect.

- Transition-State Modeling: Visualize steric clashes between tert-butyl groups and diene substituents using software like Gaussian or ORCA .

Experimental validation involves comparing reaction rates with less hindered analogs (e.g., cyclohexane-1,2-dione) under identical conditions.

Q. What strategies resolve contradictions in reported crystal structures of this compound derivatives?

- Methodological Answer: Contradictions often arise from polymorphism or disordered solvent molecules. Mitigation strategies include:

- Single-Crystal X-ray Diffraction (SCXRD): Collect high-resolution data (resolution < 0.8 Å) and refine structures using SHELX or Olex2.

- Variable-Temperature XRD: Assess thermal stability and phase transitions.

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O bonds) to distinguish packing motifs .

Q. How can the compound’s stability under oxidative conditions be systematically evaluated for catalytic applications?

- Methodological Answer:

- Accelerated Oxidation Studies: Expose the compound to tert-butyl hydroperoxide (TBHP) or O₂ at elevated temperatures (50–80°C). Monitor degradation via TLC or GC-MS.

- Electrochemical Analysis: Cyclic voltammetry (CV) in acetonitrile reveals redox potentials; irreversible oxidation peaks near +1.5 V (vs. Ag/AgCl) suggest susceptibility to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.